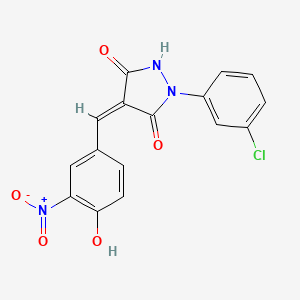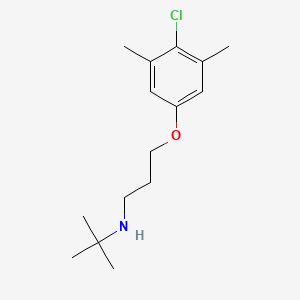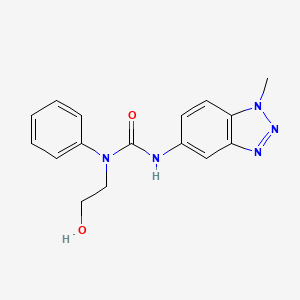
1-(2-adamantyl)-3-piperidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-adamantyl)-3-piperidinol, commonly known as AP-7, is a synthetic compound that has been extensively studied for its potential use as a research tool in neuroscience. AP-7 is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
Mécanisme D'action
AP-7 acts as a competitive antagonist of the 1-(2-adamantyl)-3-piperidinol receptor by binding to the glycine site on the receptor. This prevents the binding of glycine, which is an essential co-agonist for 1-(2-adamantyl)-3-piperidinol receptor activation. As a result, AP-7 inhibits the opening of the ion channel and reduces the influx of calcium ions into the postsynaptic neuron.
Biochemical and Physiological Effects:
The inhibition of 1-(2-adamantyl)-3-piperidinol receptors by AP-7 has been shown to have various biochemical and physiological effects. For example, AP-7 has been shown to reduce the magnitude of LTP in the hippocampus, which is a cellular model of learning and memory. Additionally, AP-7 has been shown to reduce the excitotoxicity associated with excessive glutamate release in various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using AP-7 in lab experiments is its high selectivity for the 1-(2-adamantyl)-3-piperidinol receptor. This allows researchers to specifically target this receptor subtype without affecting other glutamate receptor subtypes. However, one limitation of AP-7 is its relatively low potency compared to other 1-(2-adamantyl)-3-piperidinol receptor antagonists such as MK-801.
Orientations Futures
There are several future directions for research involving AP-7. One area of interest is the role of 1-(2-adamantyl)-3-piperidinol receptors in pain processing, and AP-7 could be used to investigate this further. Additionally, AP-7 could be used to study the involvement of 1-(2-adamantyl)-3-piperidinol receptors in psychiatric disorders such as depression and anxiety. Finally, the development of more potent and selective 1-(2-adamantyl)-3-piperidinol receptor antagonists based on the structure of AP-7 could lead to the discovery of new therapeutic agents for neurological disorders.
Méthodes De Synthèse
AP-7 can be synthesized using a multi-step process starting from 2-adamantanone and piperidine. The first step involves the reduction of 2-adamantanone to 2-adamantanol using sodium borohydride. This is followed by the reaction of 2-adamantanol with piperidine in the presence of a strong acid catalyst to yield AP-7.
Applications De Recherche Scientifique
AP-7 has been widely used as a research tool to investigate the role of 1-(2-adamantyl)-3-piperidinol receptors in various physiological and pathological processes. For example, AP-7 has been used to study the involvement of 1-(2-adamantyl)-3-piperidinol receptors in synaptic plasticity, long-term potentiation (LTP), and spatial learning and memory. Additionally, AP-7 has been used to investigate the role of 1-(2-adamantyl)-3-piperidinol receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
1-(2-adamantyl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c17-14-2-1-3-16(9-14)15-12-5-10-4-11(7-12)8-13(15)6-10/h10-15,17H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGCEAAVUHBBGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2C3CC4CC(C3)CC2C4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Adamantyl)piperidin-3-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-chlorobenzyl)-N-methyl-N-[3-(1-piperidinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5158287.png)

![1-[4-biphenylyl(phenyl)methyl]-1H-benzimidazole](/img/structure/B5158291.png)

![N-[2-(1-piperidinyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B5158317.png)
![N-(3-chlorobenzyl)-2-[(3-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5158321.png)

![ethyl 2-{[2-(3-bromophenoxy)propanoyl]amino}benzoate](/img/structure/B5158329.png)
![2-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-N-(3-chlorophenyl)acetamide](/img/structure/B5158337.png)


![methyl 1,7-dimethyl-3-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5158368.png)
![3-({[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5158372.png)
![N-[(8-hydroxy-7-quinolinyl)(phenyl)methyl]acetamide](/img/structure/B5158374.png)